6-Ethyl-2-naphthalenol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

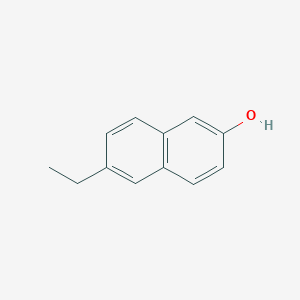

Structure

3D Structure

Properties

IUPAC Name |

6-ethylnaphthalen-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12O/c1-2-9-3-4-11-8-12(13)6-5-10(11)7-9/h3-8,13H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMFMPNDTINUJER-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC2=C(C=C1)C=C(C=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 6-Ethyl-2-naphthalenol: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Ethyl-2-naphthalenol, an aromatic organic compound, belongs to the naphthalenol family. It is characterized by a naphthalene scaffold substituted with an ethyl group at the 6-position and a hydroxyl group at the 2-position.[1] This document provides a comprehensive overview of its chemical properties, and structural details. While this guide aims to be a thorough resource, it is important to note that detailed, publicly available experimental protocols for the specific synthesis and analysis of this compound are limited. Similarly, specific biological signaling pathways involving this compound have not been extensively documented in the available literature.

Chemical Structure

The chemical structure of this compound consists of a fused bicyclic aromatic system (naphthalene) with two substituents. The hydroxyl (-OH) group at the C-2 position imparts phenolic properties to the molecule, while the ethyl (-CH₂CH₃) group at the C-6 position contributes to its lipophilicity.

Canonical SMILES: CCC1=CC2=C(C=C1)C=C(C=C2)O

InChI: InChI=1S/C12H12O/c1-2-9-3-4-11-8-12(13)6-5-10(11)7-9/h3-8,13H,2H2,1H3

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are crucial for understanding its behavior in various chemical and biological systems.

| Property | Value |

| Molecular Formula | C₁₂H₁₂O |

| Molecular Weight | 172.22 g/mol |

| Appearance | Colorless to pale yellow solid[1] |

| Melting Point | 98 °C |

| Boiling Point | 322.3 °C at 760 mmHg |

| Density | 1.112 g/cm³ |

| Solubility | Sparingly soluble in water (0.053 g/L at 25 °C). Soluble in organic solvents.[1] |

| pKa | 9.75 ± 0.40 (Predicted) |

| LogP | 3.70 |

| Flash Point | 155.4 °C |

Experimental Protocols

Synthesis

A plausible synthetic route for this compound involves a two-step process starting from 2-methoxynaphthalene (nerolin):

-

Friedel-Crafts Acylation: Reaction of 2-methoxynaphthalene with propionyl chloride in the presence of a Lewis acid catalyst (e.g., aluminum chloride) would likely yield 6-propionyl-2-methoxynaphthalene. The reaction is typically carried out in an inert solvent like dichloromethane or nitrobenzene.

-

Clemmensen Reduction: The resulting ketone can be reduced to the corresponding ethyl group using a Clemmensen reduction (amalgamated zinc and hydrochloric acid) or a Wolff-Kishner reduction (hydrazine and a strong base).

-

Demethylation: The final step would involve the demethylation of the methoxy group to a hydroxyl group, which can be achieved using reagents like boron tribromide (BBr₃) or hydrobromic acid (HBr).

A patent for the synthesis of the related compound 6-hydroxy-2-naphthaldehyde initiates with "ethyl naphthol," suggesting that the ethyl group is introduced prior to the functionalization of the aldehyde group.[2]

Logical Workflow for a Proposed Synthesis:

Caption: Proposed synthetic workflow for this compound.

Analytical Methods

Standard analytical techniques can be employed for the characterization and quantification of this compound.

-

High-Performance Liquid Chromatography (HPLC): A reversed-phase HPLC method with a C18 column and a mobile phase consisting of a mixture of acetonitrile and water (or a suitable buffer) would be appropriate for the separation and quantification of this compound. Detection can be achieved using a UV detector, likely at a wavelength around 225 nm, which is a common absorbance maximum for naphthalenic compounds.

-

Gas Chromatography-Mass Spectrometry (GC-MS): For volatile samples, GC-MS is a powerful tool for identification and quantification. The hydroxyl group of this compound may require derivatization (e.g., silylation) to improve its volatility and chromatographic behavior. The mass spectrum would provide a unique fragmentation pattern for structural confirmation.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are essential for the unambiguous structural elucidation of the synthesized compound. The spectra would show characteristic signals for the aromatic protons, the ethyl group protons, and the carbons of the naphthalene ring and the ethyl substituent.

Signaling Pathways and Biological Activity

Currently, there is a lack of specific information in the scientific literature detailing the interaction of this compound with biological signaling pathways. While naphthol derivatives, in general, have been investigated for a range of biological activities, including antimicrobial and anti-inflammatory effects, the specific molecular targets and mechanisms of action for this compound have not been elucidated.

Therefore, a diagram of a specific signaling pathway involving this compound cannot be provided at this time. Future research in this area would be necessary to identify its biological targets and delineate its mechanism of action at the molecular level.

Logical Workflow for Investigating Biological Activity:

Caption: A logical workflow for the investigation of the biological activity of this compound.

Conclusion

This compound is a well-defined chemical entity with established physicochemical properties. While its synthesis and analysis can be approached using standard organic chemistry techniques, specific, detailed experimental protocols are not readily found in the public domain. The most significant gap in the current knowledge of this compound lies in its biological activity. There is no available data on its interaction with specific signaling pathways, which is a critical area for future research to explore its potential applications in drug development and other scientific fields. This guide provides a solid foundation of the known chemical and structural aspects of this compound and highlights the opportunities for further investigation.

References

6-Ethyl-2-naphthalenol (CAS 1999-64-0): A Comprehensive Technical Guide for Researchers and Drug Development Professionals

An In-depth Review of the Synthesis, Physicochemical Properties, and Potential Biological Activities of a Versatile Naphthalene Derivative

Abstract

6-Ethyl-2-naphthalenol, a substituted naphthol derivative, presents a scaffold of significant interest in the fields of medicinal chemistry and materials science. This technical guide provides a comprehensive overview of its synthesis, physicochemical properties, and potential biological activities, with a particular focus on its relevance to drug discovery and development. This document details experimental protocols for its synthesis and for the evaluation of its potential antioxidant and anticancer properties. Furthermore, it explores the possible modulation of key signaling pathways, offering a foundation for future research and application.

Physicochemical Properties

This compound is an organic compound characterized by a naphthalene core functionalized with a hydroxyl group at the 2-position and an ethyl group at the 6-position.[1] It is a solid at room temperature and exhibits moderate solubility in organic solvents, while being less soluble in water.[1]

| Property | Value | Reference |

| CAS Number | 1999-64-0 | |

| Molecular Formula | C₁₂H₁₂O | [2] |

| Molecular Weight | 172.22 g/mol | [1] |

| Melting Point | 98 °C | [2] |

| Boiling Point | 322.3 °C at 760 mmHg | [2] |

| Density | 1.112 g/cm³ | [2] |

| LogP | 3.10780 | [2] |

| pKa | 9.75 ± 0.40 (Predicted) | [2] |

Spectroscopic Data (Predicted)

¹H NMR (400 MHz, CDCl₃):

-

δ 7.7-7.8 (m, 2H): Aromatic protons on the naphthalene ring.

-

δ 7.4-7.5 (m, 1H): Aromatic proton on the naphthalene ring.

-

δ 7.2-7.3 (m, 2H): Aromatic protons on the naphthalene ring.

-

δ 7.1 (s, 1H): Aromatic proton on the naphthalene ring adjacent to the hydroxyl group.

-

δ 5.0 (s, 1H): Phenolic proton (-OH).

-

δ 2.8 (q, J=7.6 Hz, 2H): Methylene protons of the ethyl group (-CH₂-).

-

δ 1.3 (t, J=7.6 Hz, 3H): Methyl protons of the ethyl group (-CH₃).

¹³C NMR (100 MHz, CDCl₃):

-

δ 154-155: Carbon attached to the hydroxyl group.

-

δ 138-139: Quaternary carbon of the naphthalene ring.

-

δ 134-135: Quaternary carbon of the naphthalene ring.

-

δ 129-130: Aromatic CH carbons.

-

δ 128-129: Aromatic CH carbons.

-

δ 127-128: Aromatic CH carbons.

-

δ 126-127: Aromatic CH carbons.

-

δ 124-125: Aromatic CH carbons.

-

δ 118-119: Aromatic CH carbon.

-

δ 109-110: Aromatic CH carbon.

-

δ 29-30: Methylene carbon of the ethyl group (-CH₂-).

-

δ 15-16: Methyl carbon of the ethyl group (-CH₃).

IR (KBr, cm⁻¹):

-

3400-3200 (broad): O-H stretching of the phenolic group.

-

3100-3000: Aromatic C-H stretching.

-

2960-2850: Aliphatic C-H stretching of the ethyl group.

-

1600, 1500, 1450: Aromatic C=C stretching.

-

1250: C-O stretching of the phenol.

Mass Spectrum (EI):

-

M⁺ at m/z 172: Molecular ion peak.

-

Fragment at m/z 157: Loss of a methyl group (-CH₃).

-

Fragment at m/z 143: Loss of an ethyl group (-C₂H₅).

Synthesis

This compound can be synthesized through several methods, with Friedel-Crafts alkylation and Williamson ether synthesis being common approaches for the modification of naphthols.

Experimental Protocol: Friedel-Crafts Ethylation of 2-Naphthol

This protocol describes a general procedure for the ethylation of 2-naphthol using a Lewis acid catalyst.

Materials:

-

2-Naphthol

-

Ethyl bromide (or ethyl iodide)

-

Anhydrous aluminum chloride (AlCl₃)

-

Anhydrous solvent (e.g., carbon disulfide, nitrobenzene)

-

Hydrochloric acid (HCl), dilute

-

Sodium bicarbonate (NaHCO₃) solution, saturated

-

Anhydrous magnesium sulfate (MgSO₄)

-

Organic solvent for extraction (e.g., diethyl ether, ethyl acetate)

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel under a nitrogen atmosphere, dissolve 2-naphthol in the anhydrous solvent.

-

Cool the mixture in an ice bath and slowly add anhydrous aluminum chloride in portions.

-

From the dropping funnel, add ethyl bromide dropwise to the stirred suspension over a period of 30 minutes.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature and pour it onto a mixture of crushed ice and concentrated hydrochloric acid.

-

Separate the organic layer and extract the aqueous layer with an organic solvent.

-

Combine the organic layers and wash with water, followed by a saturated sodium bicarbonate solution, and finally with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate).

References

An In-depth Technical Guide on the Physical Properties of 6-Ethylnaphthalen-2-ol

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Ethylnaphthalen-2-ol is an aromatic organic compound from the naphthol family. Structurally, it is a derivative of naphthalene with an ethyl group and a hydroxyl group attached to the carbon skeleton. This guide provides a comprehensive overview of the known physical properties of 6-ethylnaphthalen-2-ol, offering a valuable resource for its application in chemical synthesis, materials science, and pharmaceutical research. The document summarizes key quantitative data, outlines general experimental protocols for the determination of these properties, and presents a logical workflow for its synthesis and characterization.

Core Physical and Chemical Properties

The physical characteristics of 6-ethylnaphthalen-2-ol are crucial for its handling, purification, and application in various chemical reactions. While experimentally determined data for some properties are limited in publicly accessible literature, a combination of reported and predicted values provides a solid foundation for its use in research and development.

Data Presentation: Physical Property Summary

The following table summarizes the key physical properties of 6-ethylnaphthalen-2-ol. It is important to note that where experimental data is unavailable, predicted values from computational models are provided.

| Property | Value | Source/Notes |

| Molecular Formula | C₁₂H₁₂O | |

| Molecular Weight | 172.22 g/mol | |

| Appearance | White to pale yellow crystalline solid | [1] |

| Melting Point | 98 °C | [1] |

| Note: A range of 70-72 °C has also been reported. | [2] | |

| Boiling Point | 322.3 ± 11.0 °C | Predicted |

| Density | 1.112 ± 0.06 g/cm³ | Predicted |

| pKa | 9.75 ± 0.40 | Predicted[1] |

| Solubility | Soluble in organic solvents such as ethanol and ether; less soluble in water. | [2] |

Spectroscopic Data (Predictive Analysis)

¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons on the naphthalene ring, the methylene and methyl protons of the ethyl group, and the hydroxyl proton. The aromatic protons will likely appear in the range of 7.0-8.0 ppm. The quartet from the methylene group of the ethyl substituent would be expected around 2.7-2.9 ppm, and the triplet from the methyl group around 1.2-1.4 ppm. The hydroxyl proton signal would be a broad singlet, and its chemical shift would be dependent on the solvent and concentration.

¹³C NMR: The carbon NMR spectrum should display 12 distinct signals. The carbon bearing the hydroxyl group is expected to have a chemical shift in the range of 150-155 ppm. The aromatic carbons would appear between 110 and 140 ppm. The methylene and methyl carbons of the ethyl group would have signals in the aliphatic region, typically around 29 ppm and 16 ppm, respectively.

Infrared (IR) Spectroscopy: The IR spectrum will be characterized by a broad O-H stretching band in the region of 3200-3600 cm⁻¹. Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while C=C stretching bands for the aromatic ring will appear in the 1500-1600 cm⁻¹ region. A C-O stretching vibration should be observable around 1200 cm⁻¹.

Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak (M⁺) at m/z = 172. The fragmentation pattern would likely involve the loss of the ethyl group, leading to a significant peak at m/z = 143.

Experimental Protocols

Detailed experimental protocols for the determination of the physical properties of 6-ethylnaphthalen-2-ol are not explicitly documented in the available literature. However, standard methodologies for organic compounds can be applied.

Determination of Melting Point

The melting point can be determined using a standard melting point apparatus. A small amount of the crystalline sample is packed into a capillary tube and heated at a controlled rate. The temperature range over which the substance melts is recorded as the melting point.

Determination of Boiling Point by Thiele Tube Method

For the determination of the boiling point, the Thiele tube method is suitable, especially for small sample quantities.

Procedure:

-

A small amount of 6-ethylnaphthalen-2-ol is placed in a small test tube.

-

A capillary tube, sealed at one end, is inverted and placed into the test tube containing the sample.

-

The test tube is attached to a thermometer and placed in a Thiele tube filled with a high-boiling point oil (e.g., mineral oil).

-

The Thiele tube is gently heated, and as the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

-

Heating is discontinued, and the temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.[3]

Spectroscopic Analysis

Standard spectroscopic techniques are employed for the structural characterization of 6-ethylnaphthalen-2-ol.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H and ¹³C NMR spectra are typically recorded on a 300 or 400 MHz spectrometer.

-

The sample is dissolved in a deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), with tetramethylsilane (TMS) used as an internal standard.

Infrared (IR) Spectroscopy:

-

The IR spectrum can be obtained using a Fourier Transform Infrared (FTIR) spectrometer.

-

The solid sample can be analyzed as a KBr pellet or a thin film.

Mass Spectrometry (MS):

-

Mass spectra are recorded on a mass spectrometer, often coupled with a gas chromatograph (GC-MS) for separation and identification.

-

Electron ionization (EI) is a common method for generating the mass spectrum.

Mandatory Visualization

The following diagram illustrates a general workflow for the synthesis and characterization of a substituted naphthol like 6-ethylnaphthalen-2-ol.

References

An In-depth Technical Guide to the Solubility of 6-Ethyl-2-naphthalenol in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction to 6-Ethyl-2-naphthalenol and its Solubility

This compound, also known as 6-ethyl-2-naphthol, is an aromatic organic compound belonging to the naphthol family. Its structure, featuring a naphthalene core with both a hydroxyl and an ethyl group, results in moderate solubility in organic solvents and lower solubility in water. The hydrophobic naphthalene core and the ethyl group contribute to its affinity for non-polar solvents, while the hydroxyl group allows for hydrogen bonding with polar solvents. Understanding the solubility of this compound in various organic solvents is crucial for its application in chemical synthesis, purification processes such as crystallization, and formulation development in the pharmaceutical industry.

Quantitative Solubility Data

As precise, publicly available quantitative solubility data for this compound is limited, the following table is provided as a template for researchers to systematically record their experimentally determined solubility values. This standardized format allows for easy comparison of solubility across different solvents and at various temperatures.

Table 1: Experimentally Determined Solubility of this compound in Various Organic Solvents

| Organic Solvent | Chemical Class | Temperature (°C) | Solubility ( g/100 mL) | Molar Solubility (mol/L) | Observations |

| Methanol | Alcohol | 25 | |||

| Ethanol | Alcohol | 25 | |||

| Isopropanol | Alcohol | 25 | |||

| Acetone | Ketone | 25 | |||

| Ethyl Acetate | Ester | 25 | |||

| Toluene | Aromatic Hydrocarbon | 25 | |||

| Dichloromethane | Halogenated Hydrocarbon | 25 | |||

| Diethyl Ether | Ether | 25 | |||

| Hexane | Aliphatic Hydrocarbon | 25 |

Experimental Protocol for Solubility Determination: Gravimetric Method

The gravimetric method is a reliable and straightforward technique for determining the solubility of a solid compound in a solvent.[1][2][3] It involves preparing a saturated solution, separating a known volume of the solution, evaporating the solvent, and weighing the remaining solute.

Materials and Equipment:

-

This compound (solute)

-

Selected organic solvents

-

Analytical balance

-

Vials or flasks with screw caps

-

Constant temperature bath or shaker

-

Syringe filters (chemically compatible with the solvent)

-

Volumetric flasks and pipettes

-

Evaporating dish or pre-weighed vials

-

Oven or vacuum oven

Procedure:

-

Preparation of a Saturated Solution:

-

Add an excess amount of this compound to a vial containing a known volume of the desired organic solvent. The presence of undissolved solid is necessary to ensure saturation.

-

Seal the vial to prevent solvent evaporation.

-

Place the vial in a constant temperature bath or a shaker set to the desired temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached.

-

-

Sample Withdrawal and Filtration:

-

Allow the undissolved solid to settle.

-

Carefully withdraw a precise volume (e.g., 5 or 10 mL) of the supernatant using a volumetric pipette.

-

To ensure that no solid particles are transferred, filter the solution through a chemically resistant syringe filter into a pre-weighed evaporating dish or vial.

-

-

Solvent Evaporation:

-

Place the evaporating dish or vial in an oven or vacuum oven at a temperature sufficient to evaporate the solvent without decomposing the this compound. The temperature should be below the boiling point of the solute and ideally below its melting point.

-

Continue heating until all the solvent has evaporated and a constant weight of the dried solute is achieved.

-

-

Calculation of Solubility:

-

Weigh the evaporating dish or vial containing the dried this compound.

-

Calculate the mass of the dissolved solute by subtracting the initial weight of the empty container.

-

The solubility can then be expressed in grams per 100 mL ( g/100 mL) or converted to molar solubility (mol/L) using the molecular weight of this compound (172.22 g/mol ).

-

Calculation Formula:

Solubility ( g/100 mL) = (Mass of dried solute in g / Volume of solution withdrawn in mL) * 100

Molar Solubility (mol/L) = (Solubility in g/L) / (Molecular Weight of this compound in g/mol )

Visualizing the Experimental Workflow

The following diagram illustrates the logical flow of the gravimetric method for determining the solubility of this compound.

Caption: Workflow for Gravimetric Solubility Determination.

Conclusion

While existing literature provides a qualitative understanding of the solubility of this compound, this guide equips researchers with a robust experimental protocol and a structured approach to generate the quantitative data essential for advanced applications. The provided methodology for gravimetric determination of solubility is a fundamental technique that can be readily implemented in a standard laboratory setting. The systematic collection of such data will be invaluable for the scientific community, particularly in the fields of medicinal chemistry and material science, where precise solubility information is a prerequisite for innovation and development.

References

IUPAC name and synonyms for 6-Ethyl-2-naphthalenol

An In-depth Technical Guide to 6-Ethyl-2-naphthalenol

This technical guide provides a comprehensive overview of this compound, a monosubstituted naphthalene derivative. It is intended for researchers, scientists, and professionals involved in drug development and other scientific disciplines where this compound is of interest. This document covers its nomenclature, physicochemical properties, synthesis protocols, and potential biological significance.

Nomenclature

The systematic IUPAC name for this compound is 6-ethylnaphthalen-2-ol .[1] It is also known by several synonyms.

Synonyms:

Physicochemical Properties

This compound is an organic compound belonging to the naphthol family.[1] It is characterized by a naphthalene structure with an ethyl group at the 6-position and a hydroxyl group at the 2-position.[1] It typically appears as a solid crystalline substance.[1]

| Property | Value | Source |

| CAS Number | 1999-64-0 (primary); 1149-64-0 (alternate) | [1] |

| Molecular Formula | C₁₂H₁₂O | [1][2][3] |

| Molecular Weight | 172.23 g/mol | [1][2][4] |

| Melting Point | 70–72 °C; 98 °C | [1][2][5] |

| Boiling Point | 322.3 °C at 760 mmHg | [2][5] |

| Density | 1.112 g/cm³ | [2][5] |

| Flash Point | 155.4 °C | [2][5] |

| pKa | 9.75 ± 0.40 (Predicted) | [2][5] |

| LogP | 3.10780; 3.70 | [2][5] |

| Solubility | Soluble in organic solvents like ethanol and ether; less soluble in water.[1] | [1][5] |

Experimental Protocols: Synthesis

The synthesis of this compound can be achieved through the alkylation of 2-naphthol. Two common methods are Friedel-Crafts alkylation and the Fries rearrangement.

Friedel-Crafts Alkylation

This is a primary method for the synthesis of this compound.[1]

Methodology:

-

Reactants : 2-naphthol is reacted with an ethyl halide (e.g., ethyl bromide or ethyl chloride).

-

Catalyst : A Lewis acid catalyst, such as aluminum chloride (AlCl₃), is used to promote the electrophilic substitution.

-

Solvent : An inert solvent is typically used for the reaction.

-

Conditions : The reaction is conducted under controlled temperatures to ensure selective alkylation at the desired position on the naphthol ring. An inert atmosphere may be required to prevent unwanted side reactions.[1]

-

Workup : Following the reaction, a standard aqueous workup is performed to remove the catalyst and any unreacted starting materials.

-

Purification : The crude product is then purified, typically by recrystallization or chromatography, to yield pure this compound.

Fries Rearrangement

Another potential synthetic route involves the Fries rearrangement of a 2-naphthyl ester.[1]

Methodology:

-

Starting Material : A 2-naphthyl carboxylate ester is used as the starting material.

-

Reagent : The ester is treated with a strong acid, such as hydrogen fluoride.

-

Reaction : This treatment induces a rearrangement to form hydroxynaphthones, which can include this compound.[1]

-

Workup and Purification : Similar to the Friedel-Crafts alkylation, the reaction mixture is worked up and the desired product is isolated and purified.

Potential Applications and Biological Activity

While specific biological activities for this compound are not extensively documented in the provided search results, its structural class, naphthols, and their derivatives are known to possess a range of biological properties.

Potential Areas of Interest:

-

Chemical Synthesis : It serves as an intermediate in the synthesis of other organic compounds, such as dyes and pharmaceuticals.[1]

-

Medicinal Chemistry : The structural properties of this compound suggest potential applications in medicinal chemistry, although further research is needed.[1]

-

Antimicrobial Activity : Naphthol derivatives have been studied for their antimicrobial properties. For instance, some 1-aminoalkyl-2-naphthols have shown activity against various bacterial and fungal strains, including multidrug-resistant pathogens.[6] The mechanism may involve the inhibition of essential enzymes like DNA gyrase in bacteria.[6]

-

Anticancer Research : Certain aminobenzylnaphthols, derived from 2-naphthol, have been investigated for their anticancer potential.[7]

-

Anti-inflammatory Effects : Other naphthalene derivatives have demonstrated anti-inflammatory activities, for example, by inhibiting the activation of neutrophils.[8]

The reactivity of the hydroxyl group and the aromatic ring system allows this compound to participate in various chemical reactions, making it a versatile building block in organic synthesis.[1]

References

- 1. Buy 6-Ethyl-2-Naphthol (EVT-1513661) | 1449-64-0 [evitachem.com]

- 2. lookchem.com [lookchem.com]

- 3. 2abiotech.net [2abiotech.net]

- 4. cymitquimica.com [cymitquimica.com]

- 5. guidechem.com [guidechem.com]

- 6. Synthesis, in vitro antimicrobial activity, and in silico studies of 1-aminoalkyl-2-naphthols - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis, Computational, and Anticancer In Vitro Investigations of Aminobenzylnaphthols Derived from 2-Naphtol, Benzaldehydes, and α-Aminoacids via the Betti Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Spectroscopic Data Analysis of 6-Ethyl-2-naphthalenol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for 6-Ethyl-2-naphthalenol. These predictions are based on the analysis of its structural features and comparison with known data for 2-naphthol and other substituted naphthalenes.

Table 1: Predicted ¹H NMR Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~1.3 | Triplet (t) | 3H | -CH₃ |

| ~2.8 | Quartet (q) | 2H | -CH₂- |

| ~5.0 | Singlet (s) | 1H | -OH |

| ~7.1-7.8 | Multiplet (m) | 6H | Ar-H |

Table 2: Predicted ¹³C NMR Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

| ~15 | -CH₃ |

| ~29 | -CH₂- |

| ~109 | Ar-C |

| ~118 | Ar-C |

| ~124 | Ar-C |

| ~127 | Ar-C |

| ~128 | Ar-C |

| ~129 | Ar-C |

| ~130 | Ar-C |

| ~134 | Ar-C |

| ~138 | Ar-C |

| ~154 | Ar-C-OH |

Table 3: Predicted Key IR Absorptions for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3550-3200 | Strong, Broad | O-H stretch (hydroxyl) |

| 3100-3000 | Medium | C-H stretch (aromatic) |

| 2975-2850 | Medium | C-H stretch (aliphatic) |

| 1630-1580 | Medium-Strong | C=C stretch (aromatic ring) |

| ~1260 | Strong | C-O stretch (phenol) |

Table 4: Predicted Mass Spectrometry Data for this compound

| m/z | Relative Intensity | Assignment |

| 172 | High | [M]⁺ (Molecular ion) |

| 157 | Medium | [M-CH₃]⁺ |

| 143 | Medium | [M-C₂H₅]⁺ |

| 115 | Medium | [M-C₂H₅-CO]⁺ |

Experimental Protocols

The following are detailed methodologies for the key spectroscopic techniques used to characterize aromatic compounds like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule.

Methodology:

-

Sample Preparation: Dissolve 5-25 mg of this compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube. Ensure the sample is fully dissolved to avoid line broadening.

-

Instrumentation: The analysis is performed on a high-resolution NMR spectrometer, typically operating at a frequency of 300 MHz or higher for ¹H NMR.

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional proton spectrum.

-

Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

-

The number of scans can range from 8 to 64, depending on the sample concentration.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum to obtain singlets for each unique carbon atom.

-

Due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C, a larger number of scans (typically several hundred to thousands) and a longer relaxation delay may be required.

-

-

Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed to generate the frequency-domain spectrum. Phase and baseline corrections are applied, and the spectrum is referenced to the residual solvent peak or an internal standard (e.g., TMS).

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology:

-

Sample Preparation (Solid):

-

KBr Pellet Method: Grind 1-2 mg of this compound with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle. Press the mixture into a thin, transparent pellet using a hydraulic press.[1]

-

Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal and apply pressure to ensure good contact.[1]

-

-

Instrumentation: The analysis is performed on an FT-IR spectrometer.

-

Data Acquisition:

-

A background spectrum of the empty sample holder (or pure KBr pellet) is recorded first.

-

The sample is then placed in the beam path, and the sample spectrum is recorded.

-

Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio, with a resolution of 4 cm⁻¹.

-

-

Data Processing: The instrument software automatically ratios the sample spectrum against the background spectrum to produce the final transmittance or absorbance spectrum.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology:

-

Sample Introduction: The sample can be introduced into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC-MS) for volatile compounds. For direct insertion, a small amount of the solid is placed in a capillary tube.

-

Ionization Method (Electron Ionization - EI):

-

Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., quadrupole, time-of-flight) which separates them based on their mass-to-charge ratio (m/z).

-

Detection: An electron multiplier or other detector records the abundance of each ion.

-

Data Processing: The output is a mass spectrum, which is a plot of relative ion abundance versus m/z.

Visualizations

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a chemical compound.

References

Potential Biological Activity of 6-Ethyl-2-naphthalenol: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available scientific literature contains limited direct experimental data on the specific biological activities of 6-Ethyl-2-naphthalenol. This guide infers potential activities based on studies of structurally related naphthol compounds. All proposed experimental protocols and signaling pathways are therefore hypothetical and intended to serve as a framework for future investigation.

Introduction

This compound, a member of the naphthol family, is an aromatic organic compound.[1] While it is primarily documented as an intermediate in the synthesis of dyes, pharmaceuticals, and agrochemicals, its structural similarity to other biologically active naphthols suggests it may possess noteworthy pharmacological properties.[1][2] The naphthalene core with a hydroxyl group is a common feature in many bioactive molecules, including those with anticancer, antioxidant, and anti-inflammatory effects.[3][4] This document will explore the potential biological activities of this compound by examining the established activities of structurally analogous compounds.

Inferred Potential Biological Activities

Based on the activities of related naphthol derivatives, this compound could potentially exhibit the following biological effects:

-

Anticancer/Cytotoxic Activity: Numerous derivatives of 2-naphthol have demonstrated potent cytotoxic effects against various cancer cell lines. For instance, certain aminobenzylnaphthols and naphthoquinone-naphthol derivatives have shown significant anticancer activity, with some compounds exhibiting IC50 values in the low micromolar range.[2][5][6]

-

Genotoxic Effects: The parent compounds, 1-naphthol and 2-naphthol, have been shown to induce DNA fragmentation in human lymphocytes, suggesting a potential for genotoxicity.[7][8] This is a critical aspect to consider in the development of any therapeutic agent.

-

Antioxidant Properties: Phenolic compounds are well-known for their antioxidant capabilities, and naphthols are no exception. 1-naphthol and 2-naphthol have demonstrated free radical scavenging effects.[9] The presence of the hydroxyl group on the naphthalene ring in this compound suggests it may also possess antioxidant activity.

Quantitative Data for Related Naphthol Derivatives

The following table summarizes the cytotoxic activities of various 2-naphthol derivatives against several human cancer cell lines. This data provides a benchmark for potential efficacy that could be investigated for this compound.

| Compound Class/Name | Cell Line | IC50 (µM) | Exposure Time | Reference |

| Aminobenzylnaphthols (MMZ series) | BxPC-3 (Pancreatic) | 13.26 - 54.55 | 72 h | [2][6] |

| Aminobenzylnaphthols (MMZ series) | HT-29 (Colon) | 11.55 - 58.11 | 72 h | [2][6] |

| Pyrazole-linked benzothiazole–naphthol derivatives | HeLa (Cervical) | 4.63 - 5.54 | Not Specified | [2][6] |

| Naphthoquinone-naphthol derivative (Compound 5) | HCT116 (Colon) | 5.27 | 72 h | [5] |

| Naphthoquinone-naphthol derivative (Compound 5) | PC9 (Lung) | 6.98 | 72 h | [5] |

| Naphthoquinone-naphthol derivative (Compound 5) | A549 (Lung) | 5.88 | 72 h | [5] |

| Naphthoquinone-naphthol derivative (Compound 13) | HCT116 (Colon) | 1.18 | 72 h | [5] |

| Naphthoquinone-naphthol derivative (Compound 13) | PC9 (Lung) | 0.57 | 72 h | [5] |

| Naphthoquinone-naphthol derivative (Compound 13) | A549 (Lung) | 2.25 | 72 h | [5] |

| 1-Naphthol | Human lymphocytes | >100 | Not Specified | [10] |

| 2-Naphthol | Human lymphocytes | >100 | Not Specified | [10] |

Proposed Experimental Protocols

To elucidate the biological activity of this compound, the following experimental protocols are proposed.

In Vitro Cytotoxicity Screening (MTT Assay)

This assay determines the concentration at which the compound inhibits cell growth by 50% (IC50).

Protocol:

-

Cell Culture: Culture human cancer cell lines (e.g., HCT116, PC9, A549) in appropriate media and conditions.

-

Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium. Add the diluted compound to the cells and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.

-

Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl).

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting a dose-response curve.

Antioxidant Activity (DPPH Radical Scavenging Assay)

This assay measures the ability of a compound to scavenge the stable free radical DPPH (2,2-diphenyl-1-picrylhydrazyl).

Protocol:

-

Sample Preparation: Prepare various concentrations of this compound in methanol.

-

Reaction Mixture: Add the sample solutions to a methanolic solution of DPPH. Include a positive control (e.g., Ascorbic Acid or Trolox) and a blank (methanol).

-

Incubation: Incubate the mixtures in the dark at room temperature for 30 minutes.

-

Absorbance Measurement: Measure the absorbance at 517 nm.

-

Calculation: Calculate the percentage of DPPH scavenging activity and determine the EC50 value (the concentration required to scavenge 50% of DPPH radicals).

Visualizations: Workflows and Potential Pathways

The following diagrams illustrate a potential experimental workflow and a hypothetical signaling pathway for this compound.

Caption: Hypothetical workflow for screening the biological activity of this compound.

Caption: Potential intrinsic apoptosis pathway that could be modulated by this compound.

Conclusion

While direct evidence for the biological activity of this compound is currently lacking in the public domain, the known pharmacological profiles of structurally similar naphthol derivatives suggest that it is a promising candidate for further investigation. In particular, its potential as a cytotoxic and antioxidant agent warrants exploration. The experimental protocols and hypothetical frameworks provided in this guide offer a starting point for researchers to systematically evaluate the therapeutic potential of this compound. Future studies are essential to validate these inferred activities and to elucidate the specific mechanisms of action of this compound.

References

- 1. CAS 1999-64-0: 6-Ethyl-2-naphthol | CymitQuimica [cymitquimica.com]

- 2. mdpi.com [mdpi.com]

- 3. biointerfaceresearch.com [biointerfaceresearch.com]

- 4. researchgate.net [researchgate.net]

- 5. Design, synthesis and biological evaluation of marine naphthoquinone-naphthol derivatives as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis, Computational, and Anticancer In Vitro Investigations of Aminobenzylnaphthols Derived from 2-Naphtol, Benzaldehydes, and α-Aminoacids via the Betti Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Determination of cytotoxic and genotoxic effects of naphthalene, 1-naphthol and 2-naphthol on human lymphocyte culture - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Radical scavenging effects of 1-naphthol, 2-naphthol, and their sulfate-conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

The Discovery and Enduring Legacy of Substituted Naphthols: A Technical Guide for Drug Development

An in-depth exploration of the synthesis, history, and therapeutic potential of substituted naphthols, providing researchers and drug development professionals with a comprehensive resource for harnessing the power of this versatile chemical scaffold.

Substituted naphthols, a class of aromatic compounds derived from naphthalene, have played a pivotal role in the advancement of chemistry and medicine. From their early applications in the burgeoning dye industry to their current prominence in the development of novel therapeutics, these molecules have consistently demonstrated a remarkable versatility. This technical guide provides a comprehensive overview of the discovery, history, and synthetic methodologies of substituted naphthols, with a particular focus on their application in drug discovery and development. Detailed experimental protocols, quantitative data, and visualizations of key signaling pathways and experimental workflows are presented to equip researchers with the knowledge to explore and exploit the potential of this important class of compounds.

A Rich History: From Colorful Dyes to Chiral Catalysts

The story of substituted naphthols is intrinsically linked to the rise of the synthetic dye industry in the late 19th and early 20th centuries. The discovery that naphthols could act as coupling components in the formation of vibrant and stable azo dyes revolutionized textile manufacturing. A landmark achievement in this era was the development of Naphthol AS. In 1911, chemists at the K. Oehler Anilin- und Anilinfarbenfabrik in Offenbach, Germany, discovered that 3-hydroxy-2-naphthoic acid anilide, which they named Naphthol AS, served as an excellent precursor for wool dyes.[1][2] This discovery paved the way for a whole series of "Naphthol AS" dyes, which offered superior fastness properties compared to their predecessors.

Beyond the realm of pigments, the discovery of 1,1'-bi-2-naphthol (BINOL) marked a paradigm shift in asymmetric synthesis.[3] BINOL, with its axial chirality, has become an indispensable ligand in transition-metal catalyzed reactions, enabling the stereoselective synthesis of a vast array of chiral molecules, including many pharmaceuticals.[3][4] The development of methods for the efficient synthesis and resolution of BINOL enantiomers has had a profound impact on modern organic chemistry.[3]

Synthetic Methodologies: Crafting the Naphthol Core

A diverse array of synthetic strategies has been developed to access the substituted naphthol core, allowing for precise control over the substitution pattern and functionalization of the naphthalene ring. These methods are crucial for generating libraries of compounds for drug discovery screening and for the efficient synthesis of targeted therapeutic agents.

Electrophilic Cyclization of Alkynes

One of the most powerful and versatile methods for the regioselective synthesis of substituted naphthols is the electrophilic cyclization of arene-containing propargylic alcohols. This methodology allows for the preparation of a wide variety of substituted naphthalenes and 2-naphthols under mild reaction conditions.[1][5] The reaction proceeds via a 6-endo-dig cyclization and can be effected by various electrophiles, including iodine (I₂), iodine monochloride (ICl), bromine (Br₂), N-bromosuccinimide (NBS), and phenylselenyl bromide (PhSeBr).[1]

Annulation of Sulfoxonium Ylides

The rhodium(III)-catalyzed annulation of sulfoxonium ylides with alkynes provides a step-economical approach to C3-sulfone-substituted naphthols.[6] This method offers high regioselectivity and demonstrates broad functional group tolerance, making it a valuable tool for the synthesis of novel naphthol derivatives.[6]

Quantitative Data for Synthesis and Characterization

The following tables summarize key quantitative data for the synthesis and characterization of representative substituted naphthols, providing a valuable resource for researchers in the field.

Table 1: Synthesis of Substituted Naphthols via Electrophilic Cyclization [1]

| Entry | Substrate | Electrophile | Product | Yield (%) |

| 1 | 1-Phenyl-4-(p-tolyl)but-3-yn-2-ol | I₂ | 2-Iodo-1-methyl-4-phenylnaphthalene | 85 |

| 2 | 1-(4-Methoxyphenyl)-4-phenylbut-3-yn-2-ol | I₂ | 2-Iodo-1-(4-methoxyphenyl)-4-phenylnaphthalene | 90 |

| 3 | 1-(Thiophen-2-yl)-4-phenylbut-3-yn-2-ol | I₂ | 2-Iodo-4-phenyl-1-(thiophen-2-yl)naphthalene | 92 |

| 4 | 1,4-Diphenylbut-3-yn-2-ol | Br₂ | 2-Bromo-1,4-diphenylnaphthalene | 89 |

| 5 | 1,4-Diphenylbut-3-yn-2-ol | NBS | 2-Bromo-1,4-diphenylnaphthalene | 65 |

Table 2: Spectroscopic Data for Selected Substituted Naphthols

| Compound | 1H NMR (CDCl₃, δ ppm) | 13C NMR (CDCl₃, δ ppm) | Reference |

| 2-Iodo-1-methyl-4-phenylnaphthalene | 8.12 (d, J = 8.4 Hz, 1H), 7.85 (d, J = 8.4 Hz, 1H), 7.60-7.45 (m, 6H), 7.35 (t, J = 7.6 Hz, 1H), 2.70 (s, 3H) | 145.2, 141.8, 134.5, 131.7, 129.8, 128.5, 128.3, 127.8, 127.2, 126.5, 125.8, 98.6, 23.4 | [1] |

| Naphtho[1,8-cd]pyran-1-one derivative | 8.31 (d, J = 7.6 Hz, 1H), 8.29 (d, J = 8.0 Hz, 1H), 8.03 (d, J = 8.0 Hz, 1H), 7.75 (t, J = 7.8 Hz, 1H), 7.70 (t, J = 7.6 Hz, 1H), 6.98 (s, 1H), 3.80 (s, 3H) | 161.2, 159.8, 158.7, 144.6, 134.2, 131.6, 131.2, 128.9, 128.2, 122.5, 118.6, 115.6, 114.1, 108.2, 55.2 | [7] |

| 2-(n-Octylamino)-naphthalene-1,4-dione | 8.05 (dd, J = 7.8, 1.2 Hz, 1H), 7.98 (dd, J = 7.8, 1.2 Hz, 1H), 7.70 (m, 2H), 6.15 (s, 1H), 3.25 (q, J = 6.8 Hz, 2H), 1.65 (m, 2H), 1.28 (m, 10H), 0.88 (t, J = 6.8 Hz, 3H) | 182.1, 181.5, 148.2, 134.8, 133.5, 132.1, 130.4, 126.5, 126.0, 101.8, 42.1, 31.8, 29.2, 29.1, 28.8, 26.9, 22.6, 14.1 | [8] |

Substituted Naphthols in Drug Discovery: Targeting Key Signaling Pathways

The privileged scaffold of substituted naphthols has been extensively explored in drug discovery, leading to the identification of potent inhibitors of various disease-relevant targets. Their rigid structure and the ability to introduce diverse substituents allow for the fine-tuning of their pharmacological properties.

Inhibition of Cancer-Related Signaling Pathways

Several studies have highlighted the potential of substituted naphthol derivatives as anticancer agents. For instance, certain naphthoquinone-naphthol derivatives have been shown to downregulate the EGFR/PI3K/Akt signaling pathway , a critical pathway often dysregulated in cancer, leading to the inhibition of cancer cell proliferation.[9]

Caption: Inhibition of the EGFR/PI3K/Akt signaling pathway by a naphthoquinone-naphthol derivative.

Furthermore, natural products containing naphthol-related structures have been found to target the Mitogen-Activated Protein Kinase (MAPK) signaling pathway , which plays a crucial role in cell proliferation, differentiation, and apoptosis.[10][11] The MAPK cascade, consisting of kinases such as RAS, RAF, MEK, and ERK, is frequently hyperactivated in various cancers.[12]

Caption: Naphthol-related natural products targeting the MAPK signaling pathway.

Experimental Protocols

This section provides detailed methodologies for key experiments related to the synthesis of substituted naphthols, enabling researchers to replicate and adapt these procedures for their specific needs.

General Procedure for the Electrophilic Cyclization of Alkynols by I₂[1]

-

To a vial, add the alkynol (0.3 mmol), I₂ (3 equivalents), and NaHCO₃ (2 equivalents).

-

Add 3 mL of CH₃CN to the vial.

-

Stir the reaction mixture at room temperature.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with a saturated aqueous solution of Na₂S₂O₃.

-

Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

General Procedure for the Synthesis of C3-Sulfone Substituted Naphthols[6]

-

To a sealed tube, add the sulfoxonium ylide (0.2 mmol), alkynylsulfone (0.24 mmol), [RhCp*Cl₂]₂ (5 mol%), and AgSbF₆ (20 mol%).

-

Add 1,2-dichloroethane (DCE) (1.0 mL) as the solvent.

-

Stir the mixture at 100 °C for the specified time.

-

After cooling to room temperature, concentrate the reaction mixture under reduced pressure.

-

Purify the residue by flash column chromatography on silica gel to afford the desired product.

Experimental and Drug Discovery Workflow

The development of novel therapeutics based on the substituted naphthol scaffold typically follows a structured workflow, from initial synthesis to biological evaluation.

Caption: General workflow for the synthesis and evaluation of bioactive substituted naphthols.

This workflow begins with the synthesis of a library of diverse substituted naphthols using various chemical methodologies. Following purification and rigorous structural characterization, the compounds are subjected to high-throughput screening against a panel of biological targets. Promising "hits" are then selected for further investigation, including structure-activity relationship (SAR) studies to optimize their potency and selectivity. The most promising lead compounds then advance to preclinical studies to evaluate their efficacy and safety in in vivo models, with the ultimate goal of identifying a clinical drug candidate.

Conclusion

The journey of substituted naphthols, from their origins in the vibrant world of dyes to their current standing as a privileged scaffold in medicinal chemistry, is a testament to their enduring chemical significance. The continuous development of novel synthetic methods provides researchers with an ever-expanding toolkit to create new and diverse naphthol derivatives. As our understanding of the complex signaling pathways that drive human disease deepens, the targeted design of substituted naphthols holds immense promise for the development of the next generation of innovative therapeutics. This guide serves as a foundational resource to inspire and support further exploration in this exciting and fruitful area of research.

References

- 1. Synthesis of Naphthalenes and 2-Naphthols by the Electrophilic Cyclization of Alkynes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. 1,1′-Bi-2-naphthol - Wikipedia [en.wikipedia.org]

- 4. taylorandfrancis.com [taylorandfrancis.com]

- 5. Synthesis of naphthalenes and 2-naphthols by the electrophilic cyclization of alkynes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis of C3-sulfone substituted naphthols via rhodium(iii)-catalyzed annulation of sulfoxonium ylides with alkynylsulfones - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. mdpi.com [mdpi.com]

- 8. 1H and 13C NMR chemical shifts of 2-n-alkylamino-naphthalene-1,4-diones - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Design, synthesis and biological evaluation of marine naphthoquinone-naphthol derivatives as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Natural products targeting the MAPK-signaling pathway in cancer: overview - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. d-nb.info [d-nb.info]

- 12. mdpi.com [mdpi.com]

6-Ethyl-2-naphthalenol: A Versatile Chemical Intermediate in Synthetic Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

6-Ethyl-2-naphthalenol, a derivative of 2-naphthol, is a valuable chemical intermediate in the synthesis of a variety of organic compounds. Its unique structural features, combining a reactive hydroxyl group and a modifiable aromatic core, make it a versatile building block for the preparation of dyes, agrochemicals, and notably, pharmaceutical agents. This technical guide provides a comprehensive overview of the synthesis of this compound, its key chemical transformations, and its application in the development of biologically active molecules, with a focus on experimental protocols and quantitative data.

Physicochemical Properties

This compound is a solid at room temperature with a molecular formula of C₁₂H₁₂O and a molecular weight of 172.22 g/mol . Key physicochemical data are summarized in the table below.

| Property | Value |

| Molecular Formula | C₁₂H₁₂O |

| Molecular Weight | 172.22 g/mol |

| Appearance | Colorless to pale yellow solid[1] |

| Solubility | Moderately soluble in organic solvents, less soluble in water[1] |

Synthesis of this compound

The primary route for the synthesis of this compound is through the alkylation of 2-naphthol. While direct Friedel-Crafts alkylation with an ethylating agent is a common strategy for naphthol derivatization, a more controlled and regioselective synthesis can be achieved via a two-step process involving bromination followed by a Grignard reaction.

Synthesis via Bromination and Grignard Reaction

This method provides a high yield and good regioselectivity for the 6-position. The overall synthetic scheme is depicted below.

Caption: Synthesis of this compound from 2-Naphthol.

Experimental Protocols

Step 1: Synthesis of 6-Bromo-2-naphthol

This protocol is adapted from a standard procedure for the bromination of β-naphthol.[2]

-

Materials:

-

β-Naphthol (1 mole, 144 g)

-

Glacial Acetic Acid (500 mL)

-

Bromine (2 moles, 320 g)

-

Mossy Tin

-

Water

-

-

Procedure:

-

In a 3-L round-bottomed flask equipped with a dropping funnel and a reflux condenser, dissolve β-naphthol in 400 mL of glacial acetic acid.

-

Slowly add a solution of bromine in 100 mL of acetic acid through the dropping funnel over 15-30 minutes with gentle shaking. The reaction is exothermic; cool the flask as needed.

-

Add 100 mL of water and heat the mixture to boiling.

-

Cool to 100°C and add 25 g of mossy tin. Continue boiling until the tin is dissolved. Repeat this with another 25 g of tin, followed by a final addition of 100 g of tin.

-

Boil for 3 hours, then cool to 50°C and filter with suction to remove tin salts. Wash the collected solids with 100 mL of cold acetic acid and combine the filtrates.

-

Pour the filtrate into 3 L of cold water to precipitate the product. Filter the precipitate and wash with 1 L of cold water.

-

Dry the product at 100°C to yield crude 6-bromo-2-naphthol.

-

-

Yield: 96-100% (crude). The product can be further purified by vacuum distillation and recrystallization.[2]

Step 2: Synthesis of this compound

This is a general protocol for a Grignard reaction to introduce an ethyl group.

-

Materials:

-

6-Bromo-2-naphthol (1 mole)

-

Magnesium turnings (1.2 moles)

-

Anhydrous Tetrahydrofuran (THF)

-

Ethyl bromide (1.2 moles)

-

Iodine crystal (catalyst)

-

Saturated aqueous ammonium chloride solution

-

Diethyl ether

-

-

Procedure:

-

In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, place the magnesium turnings and a crystal of iodine.

-

Add a small amount of a solution of 6-bromo-2-naphthol in anhydrous THF to initiate the reaction (indicated by the disappearance of the iodine color and gentle reflux).

-

Slowly add the remaining solution of 6-bromo-2-naphthol in THF to maintain a steady reflux. After the addition is complete, reflux the mixture for an additional hour to ensure complete formation of the Grignard reagent.

-

Cool the reaction mixture to 0°C in an ice bath.

-

Slowly add ethyl bromide via the dropping funnel. After the addition is complete, allow the reaction to warm to room temperature and stir for 2-3 hours.

-

Quench the reaction by slowly adding saturated aqueous ammonium chloride solution.

-

Extract the aqueous layer with diethyl ether (3 x 100 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

-

Application as a Chemical Intermediate in Drug Discovery

This compound is a valuable precursor for the synthesis of biologically active molecules, particularly through multicomponent reactions like the Betti reaction.

The Betti Reaction: Synthesis of Aminobenzylnaphthols

The Betti reaction is a one-pot condensation of a naphthol, an aldehyde, and an amine to produce aminobenzylnaphthols.[1][3] These compounds have garnered significant interest due to their potential as anticancer agents.[4][5][6]

Caption: The Betti reaction for the synthesis of aminobenzylnaphthols.

Experimental Protocol for the Betti Reaction

The following is a general, solvent-free protocol for the Betti reaction.[7]

-

Materials:

-

This compound (1 equivalent)

-

Aryl aldehyde (1 equivalent)

-

Amine (1 equivalent)

-

-

Procedure:

-

In a round-bottom flask, mix this compound, the aryl aldehyde, and the amine.

-

Heat the mixture at 60-80°C with stirring for several hours (monitor by TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Triturate the solid product with a small amount of cold ethanol and collect the crystals by filtration.

-

The product can be further purified by recrystallization.

-

Biological Activity of Aminobenzylnaphthol Derivatives

Derivatives of aminobenzylnaphthols have shown promising antiproliferative activity against various cancer cell lines. While specific data for derivatives of this compound are not yet published, the data from closely related analogs provide a strong rationale for their investigation.

| Compound Class | Cell Line | IC₅₀ (µM) | Reference |

| Aminobenzylnaphthols | Pancreatic (BxPC-3) | Varies | [5] |

| Aminobenzylnaphthols | Colorectal (HT-29) | Varies | [5] |

| Aminobenzylnaphthols | Adenocarcinoma (Caco-2) | ~83-94 | [4] |

In silico studies on aminobenzylnaphthols suggest that their anticancer activity may be attributed to the inhibition of key cellular targets such as Adenosine A1 receptor (ADORA1), Cyclin-dependent kinase 2 (CDK2), and Tripartite motif-containing protein 24 (TRIM24).[5]

Caption: Potential mechanism of action for aminobenzylnaphthols.

Conclusion

This compound is a readily accessible and highly versatile chemical intermediate. Its synthesis can be achieved with good control over regioselectivity, and its subsequent functionalization, particularly through the Betti reaction, opens avenues for the creation of diverse libraries of compounds with significant biological potential. The promising anticancer activities of aminobenzylnaphthol derivatives underscore the importance of this compound as a scaffold in modern drug discovery and development. Further exploration of its derivatives is warranted to unlock their full therapeutic potential.

References

- 1. Betti Reaction | Chem-Station Int. Ed. [en.chem-station.com]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. Betti reaction - Wikipedia [en.wikipedia.org]

- 4. Antiproliferative Activity of Aminobenzylnaphthols Deriving from the Betti Reaction [mdpi.com]

- 5. Synthesis, Computational, and Anticancer In Vitro Investigations of Aminobenzylnaphthols Derived from 2-Naphtol, Benzaldehydes, and α-Aminoacids via the Betti Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. scielo.br [scielo.br]

6-Ethyl-2-naphthalenol: A Technical Health and Safety Guide for Research Professionals

An In-depth Examination of Available Data for Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a comprehensive overview of the available health and safety information for 6-Ethyl-2-naphthalenol. It is intended for use by qualified professionals in research and development. The toxicological data for this specific compound is limited; therefore, information on the parent compound, 2-naphthol, and related derivatives is included for comparative purposes and should be interpreted with caution. All personnel should consult the most current Safety Data Sheet (SDS) before handling this chemical.

Chemical and Physical Properties

This compound, a derivative of 2-naphthol, is an aromatic organic compound.[1][2] Its structure consists of a naphthalene ring with a hydroxyl group at the 2-position and an ethyl group at the 6-position.[1] It typically appears as a solid crystalline substance.[1] While specific data for this compound is sparse, the properties of the parent compound, 2-naphthol, are well-documented and provide a useful reference.

| Property | Value (this compound) | Value (2-Naphthol - for reference) |

| Molecular Formula | C₁₂H₁₂O | C₁₀H₈O |

| Molecular Weight | 172.23 g/mol [1] | 144.17 g/mol |

| CAS Number | 1149-64-0 (or 1999-64-0)[1] | 135-19-3 |

| Appearance | Solid crystalline substance[1] | Colorless crystalline solid |

| Melting Point | ~70-72 °C[1] | 121-123 °C |

| Boiling Point | 322.3 °C at 760 mmHg | 285-286 °C |

| Solubility | Soluble in organic solvents (e.g., ethanol, ether); less soluble in water.[1] | Soluble in simple alcohols, ethers, and chloroform. |

| pKa | 9.75±0.40 (Predicted) | 9.51 |

Hazard Identification and GHS Classification

Based on available Safety Data Sheets (SDS), this compound has not been extensively classified under the Globally Harmonized System (GHS).[3] Many sources indicate "no data available" for specific hazard statements and pictograms.[3] However, due to its structural similarity to 2-naphthol, it should be handled with care, assuming it may possess similar hazards.

For the parent compound, 2-naphthol , the following GHS classifications are noted, which should be considered as potential hazards for this compound until specific data is available:

-

Acute Toxicity, Oral (Category 4) , H302: Harmful if swallowed.[4]

-

Acute Toxicity, Inhalation (Category 4) , H332: Harmful if inhaled.[4]

-

Serious Eye Damage (Category 1) , H318: Causes serious eye damage.[5]

-

Skin Sensitization (Category 1) , H317: May cause an allergic skin reaction.[5]

-

Hazardous to the Aquatic Environment, Acute Hazard (Category 1) , H400: Very toxic to aquatic life.[5]

Toxicological Information

| Parameter | Species | Route | Value | Reference Compound |

| LD50 | Rat | Oral | 1300 mg/kg | 2-Naphthol |

| LC50 | Fathead Minnow | - | 3.46 mg/l (96 h) | 2-Naphthol |

| EC50 | Daphnia magna | - | 2.07 mg/l (48 h) | 2-Naphthol |

General Toxicological Profile of Naphthols:

-

Cytotoxicity: Studies on various naphthalenediols have shown that their cytotoxicity is related to their tendency to form naphthoquinones.[4] For instance, 1,4-naphthalenediol and 1,2-naphthalenediol exhibit higher cytotoxicity than 2,3-naphthalenediol and 1,8-naphthalenediol.[4]

-

Genotoxicity: Research on naphthalene and its metabolites, 1-naphthol and 2-naphthol, indicates that they may cause DNA damage in human lymphocytes without significant cytotoxicity at lower concentrations.[2][6] Specifically, 2-naphthol was found to induce significant DNA fragmentation in human lymphocytes in a dose-dependent manner.[6]

-

Developmental Toxicity: While no specific data exists for this compound, studies on alkyl-substituted naphthalenes suggest that their chemical structure drives developmental toxicity in zebrafish models.[5]

Experimental Protocols

Detailed experimental protocols for this compound are not published. However, the following are examples of methodologies used for related compounds that would be applicable for assessing its toxicological and biological properties.

In Vitro Cytotoxicity Assay (Example Protocol)

This protocol is based on studies of naphthalene and its metabolites on human lymphocytes.[2][6]

-

Cell Culture: Human peripheral blood lymphocytes are isolated and cultured in an appropriate medium (e.g., RPMI-1640) supplemented with fetal bovine serum and antibiotics.

-

Compound Preparation: this compound is dissolved in a suitable solvent (e.g., DMSO) to create a stock solution, which is then diluted to various test concentrations in the cell culture medium.

-

Exposure: Cells are seeded in 96-well plates and exposed to different concentrations of the test compound for a specified period (e.g., 24 or 48 hours).

-

Viability Assessment: Cell viability is determined using a standard assay such as MTT or WST-1, which measures mitochondrial activity, or by measuring lactate dehydrogenase (LDH) release into the medium, an indicator of cell membrane damage.

-

Data Analysis: The concentration of the compound that causes a 50% reduction in cell viability (IC50) is calculated from the dose-response curve.

Genotoxicity Assessment: DNA Fragmentation (TUNEL) Assay (Example Protocol)

This protocol is adapted from studies on naphthalene metabolites.[2][6]

-

Cell Exposure: Human lymphocytes are exposed to various concentrations of this compound as described in the cytotoxicity protocol.

-

Cell Fixation: After exposure, cells are harvested, washed, and fixed with a suitable fixative (e.g., paraformaldehyde).

-

Permeabilization: Cells are permeabilized to allow the labeling enzyme to access the DNA.

-

TUNEL Staining: Cells are incubated with a reaction mixture containing terminal deoxynucleotidyl transferase (TdT) and fluorescently labeled dUTP. TdT adds the labeled nucleotides to the 3'-OH ends of fragmented DNA.

-

Analysis: The percentage of cells with fragmented DNA (apoptotic cells) is quantified using flow cytometry or fluorescence microscopy.

Synthesis

The synthesis of this compound can be achieved through various organic chemistry methods, typically involving the alkylation of a 2-naphthol derivative. While specific industrial synthesis protocols are proprietary, a general laboratory-scale synthesis can be proposed based on established reactions. One common method is the Friedel-Crafts alkylation of 2-naphthol.

Caption: General workflow for the synthesis of this compound.

Health and Safety Recommendations

Given the lack of specific data for this compound, stringent safety precautions based on the known hazards of 2-naphthol and related compounds are recommended.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is crucial when handling this compound.

| Protection Type | Recommended PPE |

| Eye/Face Protection | Chemical safety goggles or a face shield.[7] |

| Skin Protection | Chemical-resistant gloves (e.g., nitrile, neoprene). A lab coat or chemical-resistant apron.[7] |

| Respiratory Protection | Use in a well-ventilated area or under a chemical fume hood. If dust is generated, a NIOSH-approved respirator may be necessary.[7] |

Handling and Storage

-

Handling: Handle in a well-ventilated place.[3] Avoid contact with skin and eyes, and avoid the formation of dust and aerosols.[3] Use non-sparking tools and prevent fire caused by electrostatic discharge.[3]

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated area.[8] Protect from light and moisture.[8]

First Aid Measures

The following first aid procedures are recommended based on the available SDS for this compound.[3]

Caption: First aid procedures for exposure to this compound.

Accidental Release Measures

In case of a spill, evacuate personnel to a safe area.[3] Ensure adequate ventilation and remove all sources of ignition.[3] Wear appropriate personal protective equipment.[3] Prevent further leakage if safe to do so and avoid allowing the chemical to enter drains.[3] Contain the spill and collect it with an inert absorbent material.[3]

Conclusion

This compound is a compound for which specific and in-depth health and safety data is currently lacking in publicly accessible literature. While it is used in chemical synthesis and research, a comprehensive toxicological profile has not been established.[1] Professionals handling this chemical should do so with a high degree of caution, adhering to the safety protocols outlined for its more hazardous parent compound, 2-naphthol. Further research into the cytotoxicity, genotoxicity, and other toxicological endpoints of this compound is necessary to fully characterize its health and safety profile. Until such data becomes available, a conservative approach to handling, storage, and personal protection is paramount.

References

- 1. npic.orst.edu [npic.orst.edu]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis, Computational, and Anticancer In Vitro Investigations of Aminobenzylnaphthols Derived from 2-Naphtol, Benzaldehydes, and α-Aminoacids via the Betti Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Cytotoxicity and cytoprotective activity in naphthalenediols depends on their tendency to form naphthoquinones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Chemical structure drives developmental toxicity of alkyl-substituted naphthalenes in zebrafish - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Determination of cytotoxic and genotoxic effects of naphthalene, 1-naphthol and 2-naphthol on human lymphocyte culture - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Exploiting the Anticancer, Antimicrobial and Antiviral Potential of Naphthoquinone Derivatives: Recent Advances and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Organic Syntheses Procedure [orgsyn.org]

An In-depth Technical Guide to the Thermochemical Properties of 6-Ethyl-2-naphthalenol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermochemical data for 6-Ethyl-2-naphthalenol. Due to the absence of direct experimental data for this specific compound, this guide outlines established methodologies for estimating these properties. By leveraging data from structurally analogous compounds, 2-naphthalenol and 2-ethylnaphthalene, we present a robust framework for predicting the thermochemical characteristics of this compound, crucial for reaction modeling, process design, and safety assessments in drug development and chemical synthesis.

Estimated Thermochemical Data of this compound

The following table summarizes the estimated thermochemical data for this compound. These values are derived using the group contribution method, a well-established estimation technique. The data for 2-naphthalenol and 2-ethylnaphthalene, sourced from the NIST WebBook, are provided for comparison and as a basis for the estimation.[1][2][3][4]

| Property | 2-Naphthalenol (Solid) | 2-Ethylnaphthalene (Liquid) | This compound (Solid - Estimated) | Units |

| Enthalpy of Formation (ΔfH°) | -108.0 | 73.5 | -142.5 | kJ/mol |

| Standard Molar Entropy (S°) | 188.7 | 290.1 | ~297 | J/mol·K |

| Heat Capacity (Cp) | 181.3 | 243.8 | ~280 | J/mol·K |

Note: The values for this compound are estimations and should be used with an understanding of the underlying assumptions of the group contribution method.

Experimental and Computational Protocols

The determination of thermochemical data relies on a combination of precise experimental measurements and sophisticated computational models.

Experimental Protocol: Combustion Calorimetry

A primary experimental technique for determining the enthalpy of formation of organic compounds is combustion calorimetry.[5][6] The process involves the complete combustion of a known mass of the substance in a high-pressure oxygen environment within a device called a bomb calorimeter.

Methodology:

-

Sample Preparation: A precisely weighed pellet of the organic compound is placed in a sample holder within the bomb calorimeter.

-

Pressurization: The bomb is sealed and pressurized with a large excess of pure oxygen.

-

Ignition: The sample is ignited electrically.

-

Temperature Measurement: The heat released by the combustion reaction is absorbed by the surrounding water bath, and the resulting temperature change is meticulously measured.

-

Calculation: The enthalpy of combustion is calculated from the temperature change and the heat capacity of the calorimeter system.

-

Enthalpy of Formation: The standard enthalpy of formation is then derived from the enthalpy of combustion using Hess's Law, along with the known standard enthalpies of formation of the combustion products (CO₂ and H₂O).

Caption: Workflow for determining the enthalpy of formation using combustion calorimetry.

Computational Protocol: Group Contribution Method

When experimental data is unavailable, the group contribution (GC) method provides a reliable means of estimating thermochemical properties.[7][[“]][9][10] This method is based on the principle that the thermochemical properties of a molecule can be approximated by the sum of the contributions of its constituent functional groups.

Methodology:

-

Molecular Structure Decomposition: The molecule of interest (this compound) is broken down into its fundamental functional groups.

-

Group Contribution Values: Established literature values for the contribution of each functional group to a specific thermochemical property (e.g., enthalpy of formation, entropy) are utilized.

-

Summation: The contributions of all groups are summed to estimate the overall property of the molecule. Corrections for interactions between groups may also be applied for higher accuracy.

For this compound, the estimation can be approached by considering the structure as a combination of a 2-naphthol core and an ethyl group, or by summing the contributions of smaller, more fundamental groups.